molecular formula C8H4F5NO2 B11964436 2-(Pentafluorophenoxy)acetamide

2-(Pentafluorophenoxy)acetamide

Cat. No.: B11964436
M. Wt: 241.11 g/mol
InChI Key: XLJQTVJUCQFSIH-UHFFFAOYSA-N
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Description

2-(Pentafluorophenoxy)acetamide (CAS 653-20-3) is a fluorinated aromatic acetamide derivative characterized by a pentafluorophenyl group attached to an acetamide backbone. Its structure features five fluorine atoms on the phenyl ring, conferring strong electron-withdrawing properties. This compound is synthesized via nucleophilic substitution reactions, as seen in analogous phenoxyacetamide syntheses . Its safety data sheet highlights precautions for handling, including the need for medical consultation in case of exposure .

Properties

Molecular Formula

C8H4F5NO2

Molecular Weight

241.11 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)acetamide

InChI

InChI=1S/C8H4F5NO2/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H2,14,15)

InChI Key

XLJQTVJUCQFSIH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluorophenoxy)acetamide typically involves the reaction of pentafluorophenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentafluorophenol attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Pentafluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The pentafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or other phenols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(Pentafluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pentafluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern on the phenyl ring critically influences physicochemical and biological properties. Below is a comparative analysis of 2-(pentafluorophenoxy)acetamide and its analogs:

Compound Substituents Electron Effects CAS Number Key References
This compound 2,3,4,5,6-pentafluoro Strong electron-withdrawing 653-20-3
2-(4-Fluorophenoxy)acetamide 4-fluoro Moderate electron-withdrawing 332-50-3
2-(2-Hydroxyphenyl)acetamide sulfate 2-hydroxy Electron-donating (ortho) Not provided
2-(4-Hydroxyphenyl)acetamide 4-hydroxy Electron-donating (para) 156-38-7
WH7 (auxin agonist) 4-chloro-2-methylphenoxy Mixed (Cl: withdrawing; Me: donating) Not provided

Key Observations :

  • Isomerism : The position of substituents (e.g., 2-hydroxy vs. 4-hydroxy) significantly impacts metabolic pathways and biological activity. For example, ortho-hydroxy isomers may exhibit distinct excretion patterns compared to para-substituted derivatives .

Biological Activity

2-(Pentafluorophenoxy)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. The presence of the pentafluorophenoxy group suggests possible interactions with biological systems, which can lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H6F5NO2
  • Molecular Weight : 251.14 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that acetamides, including this compound, exhibit significant antimicrobial activity. The pentafluorophenoxy moiety enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus16 µg/mLDisruption of membrane integrity
Klebsiella pneumoniae8 µg/mLInhibition of penicillin-binding proteins (PBPs)

The compound has shown promising results particularly against Klebsiella pneumoniae, where it acts by inhibiting PBPs, crucial for bacterial cell wall synthesis. This mechanism leads to cell lysis and death, making it a potential candidate for developing new antibacterial therapies.

Cytotoxicity and Pharmacokinetics

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. Results indicate low cytotoxicity, suggesting a favorable safety profile for potential therapeutic use.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µg/mL)Remarks
HepG2 (liver cancer)>100Low cytotoxicity observed
MCF-7 (breast cancer)>100Non-toxic at therapeutic concentrations

Pharmacokinetic studies indicate that the compound has good oral bioavailability and favorable absorption characteristics, making it suitable for further development as an oral antibacterial agent.

Case Studies

A notable case study involving this compound examined its effectiveness against multidrug-resistant strains of Klebsiella pneumoniae. The study reported that this compound significantly reduced bacterial load in vitro and demonstrated bactericidal activity within hours of exposure.

Study Findings:

  • Time-Kill Kinetics : After 10 hours of treatment with concentrations corresponding to the MIC, a complete reduction in viable cells was observed.
  • Bactericidal Activity : Defined as a ≥3-log reduction in colony-forming units (CFU), confirming the compound's efficacy as a bactericidal agent.

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